molecular formula C29H30N2O3S B13377846 ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13377846
M. Wt: 486.6 g/mol
InChI Key: MUVBHNGLPJMDKZ-LGSKZASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, anilines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-propylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Uniqueness

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, and biological effects based on current research findings.

Compound Overview

  • Molecular Formula : C28H28N2O3S
  • Molecular Weight : 472.6 g/mol
  • Structural Features : The compound features a pyrrole ring, a thiophene ring, and various substituents including a carboxylate and an oxo group, which contribute to its reactivity and biological activity .

Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors, modulating various biological pathways. The binding affinity to these targets is crucial for its therapeutic potential . The unique structural characteristics allow it to influence cellular processes significantly.

Anticancer Properties

One of the most promising areas of research for this compound is its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes linked to cancer metabolism, thus reducing tumor growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-{[2,5-dimethyl-pyrrolidinyl]methylene}-4-oxo-thiopheneSimilar pyrrole and thiophene structureDifferent substituents affecting biological activity
3-Methylphenyl derivativeContains a methyl group on the phenyl ringVariations in reactivity due to sterics
4-Ethylaniline derivativeSimilar aniline structurePotentially different electronic properties

These comparisons highlight how variations in substituents can significantly influence both chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
  • Comparative Efficacy : When compared to other known anticancer agents, this compound showed enhanced efficacy in certain cancer models, making it a candidate for further development .

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H30N2O3S/c1-6-21-10-12-23(13-11-21)30-28-26(29(33)34-7-2)27(32)25(35-28)17-22-16-19(4)31(20(22)5)24-14-8-18(3)9-15-24/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28?

InChI Key

MUVBHNGLPJMDKZ-LGSKZASQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C)C)S2)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.